Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate
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Overview
Description
Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate is a palladium complex containing the bidentate ligand 1,1’-bis(diphenylphosphino)ferrocene. This compound is widely used in various palladium-catalyzed coupling reactions, making it a valuable catalyst in organic synthesis .
Preparation Methods
The compound can be synthesized by reacting 1,1’-bis(diphenylphosphino)ferrocene with a suitable nitrile complex of palladium dichloride. The reaction typically involves the following steps :
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Reacting 1,1’-bis(diphenylphosphino)ferrocene with palladium dichloride in the presence of a nitrile solvent: (e.g., acetonitrile or benzonitrile): [ \text{dppf} + \text{PdCl}_2(\text{RCN})_2 \rightarrow (\text{dppf})\text{PdCl}_2 + 2 \text{RCN} ] where RCN can be CH₃CN or C₆H₅CN.
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Direct synthesis using dichloromethane as a solvent: : This method simplifies the process by eliminating the need for a precursor, resulting in a high-purity product with a yield of approximately 90.46% .
Chemical Reactions Analysis
Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate undergoes various types of reactions, primarily in the realm of palladium-catalyzed coupling reactions :
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Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl compounds.
Heck Reaction: Couples alkenes with aryl halides.
Sonogashira Coupling: Couples terminal alkynes with aryl halides.
Stille Coupling: Couples organotin compounds with aryl halides.
Negishi Coupling: Couples organozinc compounds with aryl halides.
Buchwald-Hartwig Amination: Couples amines with aryl halides.
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Common Reagents and Conditions
Reagents: Aryl halides, boronic acids, organotin compounds, organozinc compounds, amines.
Conditions: Typically performed in the presence of a base (e.g., K₂CO₃, NaOH) and a solvent (e.g., toluene, DMF).
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Major Products
- Biaryl compounds, alkenes, alkynes, and various substituted aromatic compounds.
Scientific Research Applications
Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate is extensively used in scientific research due to its versatility as a catalyst :
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Chemistry
Catalyst in Organic Synthesis: Facilitates the formation of carbon-carbon and carbon-heteroatom bonds.
Synthesis of Complex Molecules: Used in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
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Biology
Bioconjugation: Used in the synthesis of bioconjugates for drug delivery and diagnostic applications.
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Medicine
Drug Development: Plays a role in the synthesis of potential drug candidates through palladium-catalyzed reactions.
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Industry
Material Science: Used in the production of polymers, OLEDs, and other advanced materials.
Mechanism of Action
The mechanism of action of bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate involves the formation of a palladium complex that facilitates various coupling reactions :
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Catalytic Cycle
Oxidative Addition: The palladium complex undergoes oxidative addition with an aryl halide, forming a palladium(II) intermediate.
Transmetalation: The intermediate reacts with an organometallic reagent (e.g., boronic acid) to form a new palladium complex.
Reductive Elimination: The final step involves reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
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Molecular Targets and Pathways
- The palladium complex targets aryl halides and organometallic reagents, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Bis(diphenylphosphino)ferrocene palladium dichloride, dichloromethane solvate is unique due to its high efficiency and selectivity in catalyzing coupling reactions :
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Similar Compounds
Bis(triphenylphosphine)palladium dichloride: Another palladium complex used in similar coupling reactions.
Tetrakis(triphenylphosphine)palladium(0): A palladium(0) complex used in various coupling reactions.
Palladium(II) acetate: A commonly used palladium catalyst in organic synthesis.
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Uniqueness
Higher Stability: The ferrocene backbone provides greater stability to the palladium complex.
Enhanced Reactivity: The bidentate ligand structure enhances the reactivity and selectivity of the catalyst.
Properties
Molecular Formula |
C35H30Cl4FeP2Pd |
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Molecular Weight |
816.6 g/mol |
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q;;;;;;+2/p-2 |
InChI Key |
CWHRHCATIKFSND-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.[Cl-].[Cl-].[Fe].[Pd+2] |
Origin of Product |
United States |
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